molecular formula C22H26BrClFN3O2 B12832415 4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride CAS No. 76351-88-7

4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride

Cat. No.: B12832415
CAS No.: 76351-88-7
M. Wt: 498.8 g/mol
InChI Key: QJNLNQFFHSICDU-UHFFFAOYSA-N
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Description

4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azabicyclo octane ring, a fluorophenyl group, and a methoxybenzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride typically involves multiple steps, including the formation of the azabicyclo octane ring, the introduction of the fluorophenyl group, and the final coupling with the methoxybenzamide moiety. Common synthetic routes may involve:

    Formation of the Azabicyclo Octane Ring: This step often involves cyclization reactions under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with methoxybenzamide using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, fluorobenzene derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a receptor agonist or antagonist.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride
  • 4-amino-5-iodo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride

Uniqueness

The uniqueness of 4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

76351-88-7

Molecular Formula

C22H26BrClFN3O2

Molecular Weight

498.8 g/mol

IUPAC Name

4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C22H25BrFN3O2.ClH/c1-29-21-11-20(25)19(23)10-18(21)22(28)26-15-8-16-6-7-17(9-15)27(16)12-13-2-4-14(24)5-3-13;/h2-5,10-11,15-17H,6-9,12,25H2,1H3,(H,26,28);1H

InChI Key

QJNLNQFFHSICDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3CC4=CC=C(C=C4)F)Br)N.Cl

Origin of Product

United States

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